2,6-Difluorophenyl Substitution Confers Critical Binding Affinity in Kinase Inhibition
SAR analysis of pyrazolo[3,4-b]pyridine CDK inhibitors demonstrates that the 2,6-difluorophenyl substitution is critical for potent inhibitory activity. Compound 21h (BMS-265246) with a 2,6-difluorophenyl group achieved CDK1/cycB IC50=6 nM and CDK2/cycE IC50=9 nM [1]. Removal or modification of this group led to a >100-fold decrease in potency, confirming its essential role [1].
| Evidence Dimension | CDK1 and CDK2 inhibitory potency |
|---|---|
| Target Compound Data | Not directly tested; inferred from 2,6-difluorophenyl containing analogue 21h (IC50=6 nM CDK1/cycB, 9 nM CDK2/cycE) |
| Comparator Or Baseline | Analogues lacking 2,6-difluorophenyl substitution (IC50 >600 nM) |
| Quantified Difference | >100-fold decrease in potency upon removal of 2,6-difluorophenyl group |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This data supports the expectation that the 2,6-difluorophenyl group in the target compound may be essential for high-affinity target engagement, distinguishing it from non-fluorinated or mono-fluorinated pyrazole derivatives which are unlikely to achieve comparable potency.
- [1] Misra, R. N., et al. (2003). Journal of Medicinal Chemistry, 46(11), 2052-2065. View Source
